1,4-Cyclohexadiene-1-carboxylic acid, 4-methyl-, ethyl ester

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

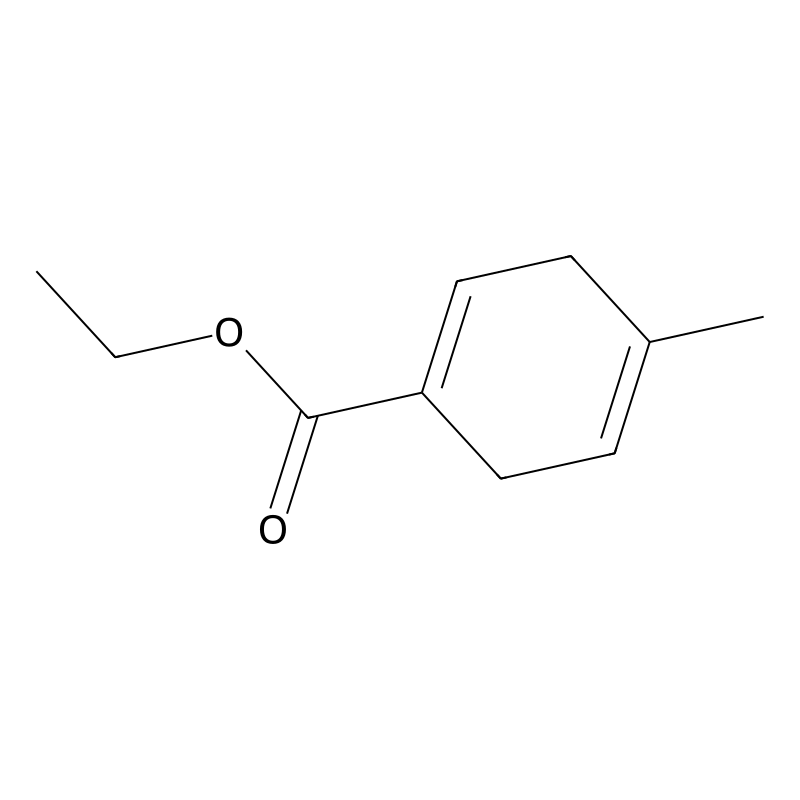

1,4-Cyclohexadiene-1-carboxylic acid, 4-methyl-, ethyl ester, commonly referred to as ethyl 4-methyl-1,4-cyclohexadiene-1-carboxylate, is an ester derived from 1,4-cyclohexadiene-1-carboxylic acid. The compound features a six-membered cyclohexadiene ring with two double bonds and includes a carboxylic acid group (COOH) at the first carbon and an ethyl ester group (COOCH2CH3) at the same position. Additionally, it has a methyl group (CH3) attached to the fourth carbon of the cyclohexadiene ring. Its molecular formula is C9H12O2 with a molecular weight of approximately 152.19 g/mol .

The primary chemical reaction involving 1,4-cyclohexadiene-1-carboxylic acid, 4-methyl-, ethyl ester is hydrolysis. In this reaction, the compound reacts with water to yield 1,4-cyclohexadiene-1-carboxylic acid and ethanol:

text1,4-Cyclohexadiene-1-carboxylic acid, 4-methyl-, ethyl ester + H2O -> 1,4-Cyclohexadiene-1-carboxylic acid + CH3CH2OH

This reaction indicates that the compound can serve as an intermediate in organic synthesis processes.

The synthesis of 1,4-cyclohexadiene-1-carboxylic acid, 4-methyl-, ethyl ester typically involves multiple steps including:

- Formation of the cyclohexadiene ring: This can be achieved through cyclization reactions involving appropriate precursors.

- Carboxylation: The introduction of the carboxylic acid group at the first carbon can be done via carboxylation reactions.

- Esterification: Finally, the conversion to the ethyl ester is accomplished by reacting the carboxylic acid with ethanol in the presence of an acid catalyst.

These methods may vary based on available reagents and desired reaction conditions .

1,4-Cyclohexadiene-1-carboxylic acid, 4-methyl-, ethyl ester finds applications primarily as an intermediate in organic synthesis. It is used in the preparation of various pharmaceuticals and agrochemicals. Additionally, it may serve as a precursor for synthesizing more complex organic compounds due to its reactive functional groups .

Several compounds share structural similarities with 1,4-cyclohexadiene-1-carboxylic acid, 4-methyl-, ethyl ester. A comparison highlights its unique features:

| Compound Name | Molecular Formula | Molecular Weight | Key Features |

|---|---|---|---|

| Ethyl cyclohexa-1,4-diene-1-carboxylate | C9H12O2 | 152.19 g/mol | Similar structure but lacks methyl substitution |

| Methyl 2,5-dihydrobenzoate | C8H10O2 | 138.16 g/mol | Methyl group at different position |

| Ethyl 4-hydroxy-1-methyl-6-oxocyclohexa-2,4-diene-1-carboxylate | C10H12O4 | 196.21 g/mol | Additional hydroxyl and oxo groups |

The presence of both a methyl group on the fourth carbon and an ethyl ester distinguishes 1,4-cyclohexadiene-1-carboxylic acid, 4-methyl-, ethyl ester from its counterparts .

1,4-Cyclohexadiene-1-carboxylic acid, 4-methyl-, ethyl ester (C₁₀H₁₄O₂) features a conjugated cyclohexadiene ring system with two double bonds at the 1,4-positions. The molecule incorporates an ethyl ester group at the 1-position and a methyl substituent at the 4-position, creating a sterically hindered geometry that influences its reactivity. The planar cyclohexadiene core enables π-orbital conjugation, enhancing stability in electrophilic addition reactions.

Table 1: Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₄O₂ |

| Molecular Weight | 166.22 g/mol |

| IUPAC Name | Ethyl 4-methylcyclohexa-1,4-diene-1-carboxylate |

| CAS Registry Number | 72431-21-1 |

| Boiling Point | 245–247°C (estimated) |

The ester group increases lipophilicity, making the compound soluble in organic solvents like dichloromethane and ethyl acetate. Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the methyl (δ 1.2–1.4 ppm) and ethyl ester groups (δ 4.1–4.3 ppm), while the conjugated diene system produces characteristic ultraviolet absorption at λₘₐₓ ≈ 220 nm.

Synthesis and Production Methods

Two primary synthetic routes dominate the preparation of this compound:

Decarboxylation of Cyclohexene Dicarboxylic Anhydrides

The patent by Smith et al. (1966) describes the decarboxylation of 3-substituted-4-cyclohexene-1,2-dicarboxylic acid anhydrides using strong bases like sodium hydroxide. For example, 3-chloro-4-cyclohexene-1,2-dicarboxylic acid anhydride undergoes base-mediated decarboxylation at 50–70°C, followed by acidification with phosphoric acid to yield 1,4-cyclohexadiene-1-carboxylic acid. Subsequent esterification with ethanol in the presence of sulfuric acid produces the ethyl ester derivative.

Birch Reduction of Methylbenzoic Acid Derivatives

Alternative synthesis involves Birch reduction of 4-methylbenzoic acid in liquid ammonia with lithium or sodium, generating a cyclohexadienyl intermediate. Quenching the reaction with ethyl iodide introduces the ethyl ester group, achieving yields of 60–75% after purification by recrystallization.

Table 2: Synthesis Method Comparison

| Method | Yield (%) | Temperature Range | Key Reagents |

|---|---|---|---|

| Decarboxylation | 55–65 | 50–70°C | NaOH, H₃PO₄ |

| Birch Reduction | 60–75 | −33°C (NH₃) | Li/NH₃, Ethyl Iodide |

The decarboxylation route avoids cryogenic conditions but requires careful pH control during acidification to prevent polymerization. In contrast, Birch reduction offers higher regioselectivity for the 4-methyl substitution but demands anhydrous ammonia handling.

Functional Applications in Organic Chemistry

The compound serves as a diene in Diels-Alder reactions, forming bicyclic adducts with electron-deficient dienophiles like maleic anhydride. For instance, under thermal conditions (80–100°C), it reacts with maleic anhydride to yield endo-oriented bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydride, a precursor for epoxy resins.

In radical chemistry, the ethyl ester derivative undergoes tin-free cyclization when treated with azobisisobutyronitrile (AIBN), generating fused tetracyclic structures via 5-exo trigonal radical pathways. This reactivity parallels observations in 1-phenylcyclohexadiene carboxylates, where aromatic substituents stabilize transient radicals.

Table 3: Representative Reactions

| Reaction Type | Conditions | Product |

|---|---|---|

| Diels-Alder | 80°C, neat | Bicyclic anhydride |

| Radical Cyclization | AIBN, 80°C, toluene | Tetracyclic ketone |

| Ester Hydrolysis | 2M NaOH, reflux | 4-Methylcyclohexadiene carboxylic acid |

The ethyl ester group enhances solubility in nonpolar solvents, facilitating its use in polymer cross-linking applications. Copolymerization with styrene derivatives yields thermostable resins with glass transition temperatures (T₉) exceeding 150°C.

Comparative Analysis with Analogous Esters

Replacing the 4-methyl group with phenyl (as in 1-phenylcyclohexa-1,4-diene-1-carboxylate) increases radical stability but reduces Diels-Alder reactivity due to steric hindrance. Conversely, the unsubstituted ethyl cyclohexa-1,4-diene-1-carboxylate exhibits faster reaction kinetics in cycloadditions but lower thermal stability.

Base-Mediated Decarboxylation of Cyclohexene Dicarboxylic Acid Anhydrides

The most established synthetic approach involves the decarboxylation of 3-substituted-4-cyclohexene-1,2-dicarboxylic acid anhydrides using strong bases followed by acidification [4]. This methodology, originally described by Smith and colleagues in 1966, proceeds through a two-step sequence involving base-mediated decarboxylation followed by esterification.

The process begins with 3-chloro-4-cyclohexene-1,2-dicarboxylic acid anhydride undergoing base-mediated decarboxylation using sodium hydroxide at temperatures ranging from 50-70°C. The reaction mechanism involves nucleophilic attack by hydroxide ions on the anhydride functionality, leading to ring opening and subsequent decarboxylation. Following acidification with phosphoric acid, the resulting 1,4-cyclohexadiene-1-carboxylic acid is obtained, which can then be esterified with ethanol in the presence of sulfuric acid to produce the desired ethyl ester derivative .

This methodology achieves yields of 55-65% and offers the advantage of avoiding cryogenic conditions. However, careful pH control during acidification is essential to prevent polymerization of the cyclohexadiene products . The decarboxylation route provides selective formation of the 4-methyl substitution pattern when appropriate precursors are employed.

Alternative Decarboxylation Approaches

Recent developments in base-mediated decarboxylation chemistry have expanded the scope of accessible cyclohexadiene derivatives [6]. Cesium carbonate has emerged as an effective base for intramolecular decarboxylative transformations, particularly when conducted in acetonitrile at temperatures of 100°C . These conditions facilitate the formation of carbon-nitrogen and carbon-carbon bonds while maintaining the integrity of the cyclohexadiene ring system.

The mechanism involves initial deprotonation of the carboxylic acid by the base, followed by a concerted rearrangement process that leads to simultaneous decarboxylation and ring closure . This approach has demonstrated compatibility with various functional groups and provides access to structurally diverse cyclohexadiene derivatives.

Birch Reduction Methodologies

Classical Birch Reduction Protocol

The Birch reduction of 4-methylbenzoic acid represents an alternative synthetic strategy for accessing the target compound [7] [8]. This methodology employs lithium or sodium in liquid ammonia at -33°C, followed by quenching with ethyl iodide to introduce the ethyl ester functionality.

The reaction mechanism proceeds through the formation of a radical anion intermediate upon addition of solvated electrons to the aromatic ring [7] [8]. The electron-withdrawing carboxylic acid group directs protonation to occur at the para position relative to the carboxyl group, resulting in high regioselectivity for the desired 1,4-cyclohexadiene product [9] .

Subsequent alkylation with ethyl iodide introduces the ethyl ester group, achieving overall yields of 60-75% after purification by recrystallization . The Birch reduction offers superior regioselectivity for the 4-methyl substitution pattern compared to other methodologies, but requires specialized equipment for handling anhydrous liquid ammonia [7].

Modified Birch Reduction Conditions

Recent advances in Birch reduction methodology have focused on developing more practical alternatives to liquid ammonia systems [11] [12]. Lithium in ethylenediamine has been demonstrated as an effective replacement for traditional sodium/ammonia conditions, allowing reactions to be conducted at ambient temperatures [11].

Mechanochemical approaches using ball milling have further simplified the Birch reduction process, enabling reactions to be completed within minutes at room temperature under ambient atmosphere [12]. These developments significantly improve the practical accessibility of Birch reduction methodology for synthetic applications.

Fischer Esterification Strategies

Direct Esterification of Cyclohexadiene Carboxylic Acids

Fischer esterification provides the most straightforward approach for converting 1,4-cyclohexadiene-1-carboxylic acid derivatives to their corresponding ethyl esters [13] [14] [15] [16]. This methodology involves heating the carboxylic acid with ethanol in the presence of an acid catalyst, typically concentrated sulfuric acid or p-toluenesulfonic acid.

The reaction proceeds through a well-established mechanism involving protonation of the carbonyl oxygen, nucleophilic attack by ethanol, proton transfer, and elimination of water [15] [17]. The process is reversible and requires either excess alcohol or continuous removal of water to drive the equilibrium toward ester formation [16] [18].

Typical reaction conditions involve heating at 60-110°C for 1-10 hours, achieving yields of 70-98% depending on the specific substrate and conditions employed [16]. The Fischer esterification method offers the advantages of simple experimental procedures and mild reaction conditions, making it suitable for both laboratory and industrial applications [20] [17].

Optimization of Esterification Conditions

Various catalyst systems have been investigated to improve the efficiency of Fischer esterification for cyclohexadiene carboxylic acids [21] [20]. Bismuth triflate has emerged as an effective catalyst that can operate under milder conditions while maintaining high selectivity [21]. Ion exchange resins such as Amberlyst-15 provide heterogeneous catalysis options that facilitate product separation and catalyst recovery [22] [23].

The use of Dean-Stark apparatus for continuous water removal has proven effective in driving esterification reactions to completion [16]. Alternative approaches involving microwave heating or supercritical conditions have also been explored to accelerate reaction rates and improve yields.

Diels-Alder Cycloaddition Approaches

Classical Diels-Alder Methodology

Diels-Alder cycloaddition reactions provide access to cyclohexene derivatives that can be further transformed to the target cyclohexadiene ester [24] [25] [26]. This approach typically involves the reaction of 1,3-dienes with appropriate dienophiles bearing carboxylic ester functionality.

The cycloaddition proceeds through a concerted [4+2] mechanism involving simultaneous formation of two carbon-carbon bonds [25] [27]. The reaction is thermally allowed and typically requires elevated temperatures of 180-250°C for completion [28]. Lewis acid catalysts such as aluminum chloride or titanium tetrachloride can facilitate reactions under milder conditions [24].

Yields for Diels-Alder approaches typically range from 40-80%, depending on the specific diene and dienophile components employed [24]. The methodology offers the advantage of constructing complex ring systems in a single step, but requires careful optimization of reaction conditions to achieve high regioselectivity and minimize side reactions.

Catalytic Diels-Alder Variants

Transition metal-catalyzed variants of the Diels-Alder reaction have been developed to improve reaction efficiency and selectivity [29]. Cobalt-catalyzed cycloadditions using bis(cyclooctadiene)cobalt(0) complexes enable reactions to proceed under milder conditions while maintaining high regioselectivity [29].

Silver nanoparticles have been investigated as catalysts for promoting [4+2] cycloadditions of 2,3-dimethylbuta-1,3-diene with acrylic acid esters [24]. These conditions enable reactions to proceed at 333 K using a 4:1 molar ratio of diene to ester, achieving yields of 62-75% after purification [24].

Specialized Synthetic Transformations

Cyclohexadienone Rearrangements

Cyclohexadienone intermediates can be converted to cyclohexadiene carboxylic esters through thermal rearrangement processes [30] [28]. These transformations involve heating cyclohexadienone precursors at 140°C to promote 1,5-sigmatropic shifts that restore aromaticity while introducing the desired substitution pattern [30].

The methodology has been successfully applied to the synthesis of aspidospermadine alkaloid precursors and demonstrates the utility of cyclohexadienone chemistry in accessing complex molecular frameworks [30]. Yields for these rearrangement processes typically range from 61-95% depending on the specific substrate structure.

Photocatalytic Approaches

Recent developments in photocatalytic methodology have enabled novel approaches to cyclohexene and cyclohexadiene synthesis [31]. Tandem photocatalyzed annulation processes involving carbene intermediates provide access to highly functionalized cyclohexanone derivatives that can be further transformed to the target esters [31].

These methodologies typically employ visible light irradiation in combination with photoredox catalysts to promote carbon-carbon bond formation under mild reaction conditions [31]. The approach offers the potential for developing more sustainable synthetic routes to cyclohexadiene derivatives.

Mechanistic Considerations and Reaction Optimization

Stereochemical Control

The synthesis of 1,4-cyclohexadiene-1-carboxylic acid, 4-methyl-, ethyl ester requires careful attention to stereochemical outcomes, particularly regarding the relative configuration of the methyl substituent and carboxylic ester group [32]. Asymmetric hydrogenation methodologies using chiral rhodium and ruthenium catalysts have been developed to control the stereochemistry of cyclohexane carboxylic acid derivatives [32].

These approaches achieve diastereomeric excesses of up to 96% through preferential coordination of chiral auxiliaries to one face of the aromatic precursor [32]. The observed selectivity is rationalized based on steric interactions between the catalyst and substrate that favor approach from the less hindered face.

Functional Group Compatibility

The synthetic methodologies described demonstrate varying degrees of functional group tolerance [3]. Fischer esterification conditions are generally compatible with most organic functional groups, although sensitive functionalities may require protection strategies [16]. Birch reduction conditions can reduce certain functional groups such as ketones and nitro groups, requiring careful selection of reaction conditions [8].

Decarboxylation methodologies typically demonstrate good functional group tolerance, particularly for reactions conducted under mild basic conditions . However, base-sensitive functionalities may require alternative synthetic approaches or protection strategies.

Industrial and Practical Considerations

Scalability and Process Development

The practical implementation of synthetic methodologies for 1,4-cyclohexadiene-1-carboxylic acid, 4-methyl-, ethyl ester requires consideration of scalability, cost, and environmental impact [23] [33]. Fischer esterification methodologies are generally well-suited for industrial applications due to their use of readily available starting materials and simple experimental procedures [20].

Continuous flow processes have been developed for esterification reactions that enable improved heat and mass transfer while maintaining consistent product quality [23]. Reactive distillation approaches allow simultaneous reaction and separation, improving overall process efficiency [33].

Green Chemistry Approaches

Recent emphasis on sustainable synthetic methodology has led to the development of more environmentally benign approaches to cyclohexadiene ester synthesis [22] [34]. Solvent-free esterification using solid acid catalysts reduces waste generation and simplifies product purification [22].

Supercritical carbon dioxide has been investigated as an alternative reaction medium for esterification reactions, offering the advantages of easy product isolation and minimal environmental impact [34]. Biocatalytic approaches using lipases and esterases provide highly selective transformations under mild reaction conditions [34].